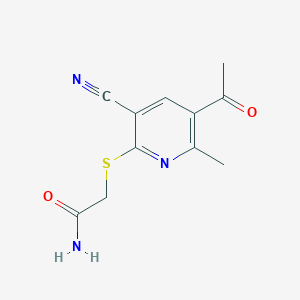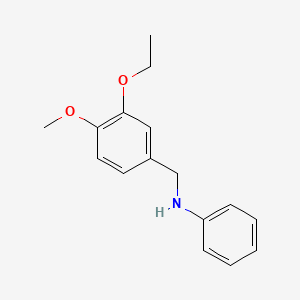
1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea is a heterocyclic compound that combines a pyridine ring with a naphthalene moiety through a thiourea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with naphthalen-1-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine and naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound’s effects are mediated through its binding to enzymes, receptors, and other macromolecules, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylpyridin-2-yl)-3-naphthalen-1-ylthiourea
- 1-(4,6-Dimethylpyridin-2-yl)-3-phenylthiourea
- 1-(4,6-Dimethylpyridin-2-yl)-3-benzylthiourea
Uniqueness
1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea is unique due to the presence of both the dimethylpyridine and naphthalene moieties, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-12-10-13(2)19-17(11-12)21-18(22)20-16-9-5-7-14-6-3-4-8-15(14)16/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEOPBNDOUXJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5822879.png)
![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine](/img/structure/B5822883.png)

![2-(8-{2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ETHYL ACETATE](/img/structure/B5822898.png)
![2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one](/img/structure/B5822905.png)

![1-[(2,6-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5822916.png)



![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)
